1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone
Overview
Description
1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a naphthalene sulfonyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps:
Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to form naphthalen-2-ylsulfonyl chloride.
Piperazine Derivatization: The naphthalen-2-ylsulfonyl chloride is then reacted with piperazine to form the naphthalen-2-ylsulfonyl piperazine intermediate.
Phenoxyethanone Attachment: Finally, the intermediate is reacted with phenoxyethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: It is used in the study of structure-activity relationships (SAR) to understand how modifications to the molecule affect its biological activity.
Biology: The compound is investigated for its potential as a receptor agonist or antagonist, particularly in the context of dopamine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating central nervous system disorders such as schizophrenia and Parkinson’s disease.
Industry: The compound may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, potentially acting as an agonist or antagonist, thereby modulating the receptor’s activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the context of the biological system.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one: Similar structure but with a different alkyl chain length.
4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl](phenyl)methanone: Similar structure but with a different functional group.
Uniqueness
1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(17-28-20-8-2-1-3-9-20)23-12-14-24(15-13-23)29(26,27)21-11-10-18-6-4-5-7-19(18)16-21/h1-11,16H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWMHKUMBUKHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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